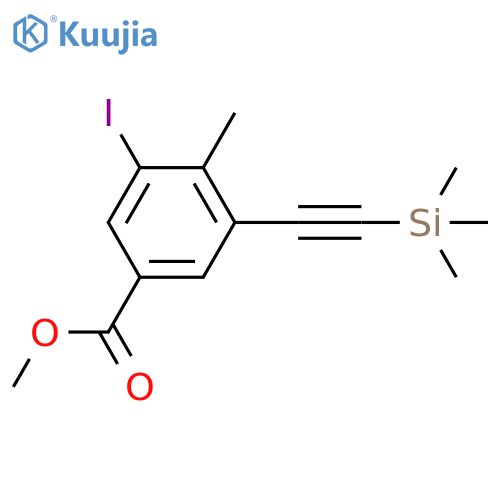

Cas no 2418707-13-6 (methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate)

2418707-13-6 structure

商品名:methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate

methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate 化学的及び物理的性質

名前と識別子

-

- 2418707-13-6

- EN300-26628424

- methyl 3-iodo-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate

- methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate

-

- インチ: 1S/C14H17IO2Si/c1-10-11(6-7-18(3,4)5)8-12(9-13(10)15)14(16)17-2/h8-9H,1-5H3

- InChIKey: XAZYDVPMFYJUMJ-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(=O)OC)=CC(C#C[Si](C)(C)C)=C1C

計算された属性

- せいみつぶんしりょう: 372.00425g/mol

- どういたいしつりょう: 372.00425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 374

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26628424-1g |

methyl 3-iodo-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate |

2418707-13-6 | 1g |

$0.0 | 2023-09-12 | ||

| Enamine | EN300-26628424-1.0g |

methyl 3-iodo-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate |

2418707-13-6 | 95.0% | 1.0g |

$0.0 | 2025-03-20 |

methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

2418707-13-6 (methyl 3-iodo-4-methyl-5-2-(trimethylsilyl)ethynylbenzoate) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量